Cas no 2225141-76-2 ((2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride)

(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- (2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride
- EN300-1716677
- Z3211957509
- 2225141-76-2
- (2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride
- (2,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride
- AKOS034181548
- starbld0027250
-
- インチ: 1S/C11H15NO.ClH/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11;/h3-5,7-8H,6,12H2,1-2H3;1H
- InChIKey: LHIWDOZWFSGUNW-UHFFFAOYSA-N
- SMILES: Cl.O1C2C=CC(CN)=CC=2C(C)C1C
計算された属性
- 精确分子量: 213.0920418g/mol
- 同位素质量: 213.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1716677-1g |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride |
2225141-76-2 | 95% | 1g |
$943.0 | 2023-09-20 | |
Enamine | EN300-1716677-5g |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride |
2225141-76-2 | 95% | 5g |
$2732.0 | 2023-09-20 | |
A2B Chem LLC | AY04828-500mg |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride |
2225141-76-2 | 95% | 500mg |
$809.00 | 2024-04-20 | |
Aaron | AR01FKFC-500mg |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride |
2225141-76-2 | 95% | 500mg |
$1036.00 | 2025-02-11 | |
Aaron | AR01FKFC-1g |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride |
2225141-76-2 | 95% | 1g |
$1322.00 | 2025-02-11 | |
Aaron | AR01FKFC-5g |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride |
2225141-76-2 | 95% | 5g |
$3782.00 | 2023-12-14 | |
1PlusChem | 1P01FK70-10g |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride |
2225141-76-2 | 95% | 10g |
$5071.00 | 2023-12-18 | |
A2B Chem LLC | AY04828-1g |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride |
2225141-76-2 | 95% | 1g |
$1028.00 | 2024-04-20 | |
1PlusChem | 1P01FK70-100mg |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride |
2225141-76-2 | 95% | 100mg |
$465.00 | 2023-12-18 | |
Enamine | EN300-1716677-0.05g |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride |
2225141-76-2 | 95% | 0.05g |
$218.0 | 2023-09-20 |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride 関連文献
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1. Book reviews
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochlorideに関する追加情報
(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride: A Comprehensive Overview
The compound with CAS No. 2225141-76-2, known as (2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are heterocyclic aromatic compounds with a fused benzene and furan ring system. The benzofuran core is further substituted with methyl groups at positions 2 and 3, and a methanamine group attached to position 5. The presence of the hydrochloride counterion suggests that this compound exists in its protonated form under physiological conditions.
Recent studies have highlighted the potential of benzofuran derivatives as bioactive molecules with applications in drug discovery. For instance, researchers have explored the anti-inflammatory and antioxidant properties of similar compounds, which could be attributed to their ability to modulate cellular signaling pathways. The methanamine group in this compound may play a crucial role in enhancing its pharmacokinetic properties, such as absorption and bioavailability. This makes it a promising candidate for further investigation in therapeutic areas like neurodegenerative diseases and cancer.
The synthesis of (2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride involves a multi-step process that typically begins with the preparation of the benzofuran skeleton. Advanced techniques such as Suzuki coupling or Stille coupling have been employed to construct the heterocyclic framework efficiently. The introduction of methyl groups at positions 2 and 3 is achieved through alkylation or methylation reactions, while the methanamine group is appended via nucleophilic substitution or reductive amination. The final step involves protonation to yield the hydrochloride salt, ensuring stability and solubility for subsequent biological evaluations.
In terms of biological activity, this compound has shown moderate inhibitory effects on key enzymes involved in inflammatory responses. For example, studies have demonstrated its ability to suppress cyclooxygenase (COX) activity, which is a hallmark of anti-inflammatory agents. Additionally, its interaction with cellular receptors has been investigated using computational docking studies, providing insights into its potential therapeutic targets. These findings underscore the importance of further preclinical studies to evaluate its efficacy and safety profile.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure of this compound. High-resolution mass spectrometry (HRMS) has provided precise molecular weight data, while ¹H NMR and ¹³C NMR spectra have elucidated the detailed connectivity of atoms within the molecule. These analyses not only validate the purity of the synthesized compound but also contribute to our understanding of its stereochemical properties.
Looking ahead, the development of benzofuran-based drugs presents exciting opportunities for innovation in medicinal chemistry. The unique combination of structural features in (2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride offers a platform for exploring novel therapeutic strategies. By leveraging cutting-edge research tools and collaborative efforts between chemists and biologists, this compound could pave the way for breakthroughs in treating complex diseases.
In conclusion, (2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride stands out as a compelling molecule with diverse applications in chemistry and pharmacology. Its structural complexity and bioactive potential make it a valuable subject for ongoing research efforts. As scientific advancements continue to unfold, this compound may hold the key to unlocking new treatments that improve human health and well-being.
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